3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
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Overview
Description
AT2433-A2 is an antitumor compound. Structurally, AT2433-A2 is similar to rebeccamycin --- an indolocarbazole antitumor antibiotic.
Scientific Research Applications
Phytotoxic Potential in Agricultural Research
Research has explored the phytotoxic potential of similar compounds, derived from natural products and semisynthetic derivatives. A study by García-Méndez et al. (2016) focused on compounds isolated from the endophytic fungus Xylaria feejeensis, which showed significant inhibitory effects on seed germination, root growth, and oxygen uptake in various plants. This suggests potential applications in agriculture, such as natural herbicides or growth regulators (García-Méndez et al., 2016).
Applications in Organic Chemistry and Drug Design
Synthesis of novel compounds, including those derived from 3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo, has been a focus in organic chemistry. Hřebabecký et al. (2006) developed new carbocyclic nucleosides, indicating applications in drug design and synthetic chemistry (Hřebabecký et al., 2006).
Role in Cancer Research
Compounds similar in structure have been assessed for their cytotoxicity toward cancer cells. Meilert et al. (2004) synthesized polyketide spiroketals and evaluated their effectiveness against various cancer cell lines, highlighting the potential of these compounds in cancer research (Meilert et al., 2004).
Use in Synthesis of Prostanoids
The synthesis of chiral 7-Oxabicyclo[2.2.1]heptane building blocks for prostanoids, as studied by Valiullina et al. (2019), showcases the relevance of these compounds in medicinal chemistry, particularly in the synthesis of prostanoids, which are important in drug development (Valiullina et al., 2019).
Antimicrobial and Antioxidant Research
Research into the antimicrobial and antioxidant properties of related compounds has been conducted. Wang et al. (2015) isolated novel compounds from the mangrove endophytic fungus Alternaria sp., which exhibited significant ABTS scavenging activities, suggesting their potential use as natural antioxidants and antimicrobials (Wang et al., 2015).
properties
CAS RN |
102644-19-9 |
---|---|
Product Name |
3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |
Molecular Formula |
C33H33ClN4O9 |
Molecular Weight |
665.1 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |
InChI |
InChI=1S/C33H33ClN4O9/c1-37-31(42)23-21-13-6-3-4-9-17(13)36-25(21)27-22(24(23)32(37)43)14-7-5-8-15(34)26(14)38(27)33-29(41)28(40)30(44-2)19(47-33)12-46-20-10-18(39)16(35)11-45-20/h3-9,16,18-20,28-30,33,36,39-41H,10-12,35H2,1-2H3/t16-,18-,19+,20-,28+,29+,30+,33+/m0/s1 |
InChI Key |
GZGADZPEYFVGGH-NWPISFAASA-N |
Isomeric SMILES |
CN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)N(C3=C5C(=C2C1=O)C6=CC=CC=C6N5)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8C[C@@H]([C@H](CO8)N)O)OC)O)O |
SMILES |
CN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)N(C3=C5C(=C2C1=O)C6=CC=CC=C6N5)C7C(C(C(C(O7)COC8CC(C(CO8)N)O)OC)O)O |
Canonical SMILES |
CN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)N(C3=C5C(=C2C1=O)C6=CC=CC=C6N5)C7C(C(C(C(O7)COC8CC(C(CO8)N)O)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AT 2433-A2 AT2433-A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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